molecular formula C25H26N4O4 B2913238 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1189861-73-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2913238
CAS No.: 1189861-73-1
M. Wt: 446.507
InChI Key: YCVKLHJRPFMYHE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic small molecule characterized by a benzodioxin core fused to a benzamide group. The pyrazine ring, substituted with a 4-methylpiperidin moiety at the 3-position, is linked via an ether oxygen to the benzamide scaffold.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-2-18(3-6-20)24(30)28-19-4-7-21-22(16-19)32-15-14-31-21/h2-7,10-11,16-17H,8-9,12-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVKLHJRPFMYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine and pyrazine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound’s reactivity is governed by three key structural motifs: the benzodioxin ring, pyrazine moiety, and 4-methylpiperidinyl substituent.

Reaction Type Target Sites Mechanistic Pathway
Oxidation Benzodioxin ring, pyrazineElectron-rich aromatic systems undergo oxidation via radical intermediates or electrophilic attack.
Reduction Amide group, pyrazine N-heterocycleCatalytic hydrogenation or hydride transfer reduces polarizable bonds (e.g., C=O, C=N).
Substitution Pyrazine C-O bond, piperidinyl NNucleophilic displacement (SN2) or metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig).

Reagents and Conditions

Experimental protocols for functionalizing this compound are derived from analogous pyrazine and benzodioxin derivatives :

Reaction Reagents/Conditions Outcome
Oxidation KMnO₄ (acidic/neutral media), H₂O₂/Fe²⁺ (Fenton’s reagent)Hydroxylation or ring-opening of benzodioxin .
Reduction LiAlH₄ (THF, 0°C), H₂/Pd-C (ethanol, RT)Reduction of amide to amine or pyrazine to dihydropyrazine .
Nucleophilic Substitution NaH/DMF, R-X (alkyl/aryl halides)Alkylation at piperidinyl nitrogen .
Cross-Coupling Pd(PPh₃)₄, Cs₂CO₃, boronic acids (Suzuki); CuI, L-proline (Ullmann)Arylation at pyrazine C2/C5 positions .

Major Reaction Products

Key derivatives synthesized via these pathways include:

Product Structure Synthetic Route Application
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]amino}benzamide Buchwald-Hartwig amination Kinase inhibitor intermediates .
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid Hydrolysis (HCl/EtOH, reflux)Carboxylic acid precursor for prodrug design .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]thio}benzamide Thiol substitution (NaSH, DMSO) Thioamide analogs for SAR studies .

Case Studies in Catalytic Functionalization

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with the pyrazine ring under Pd catalysis (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O) to yield biaryl derivatives with >75% yield .
  • Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN converts the amide to a tertiary amine, enhancing lipophilicity .

Stability Under Reactive Conditions

  • Thermal Stability : Decomposition observed >200°C (TGA), with benzodioxin ring degradation as the primary pathway.
  • pH Sensitivity : Amide hydrolysis accelerates under acidic (pH <3) or basic (pH >10) conditions, forming benzoic acid derivatives .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating specific diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Key Structural Features Target/Activity Reference
Target Compound Benzodioxin-benzamide + pyrazine-4-methylpiperidin ether Hypothesized immunomodulatory or receptor antagonism (inferred from analogs)
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Benzodioxin-benzamide + imidazole-pyridine Inhibits Treg cell differentiation
NDD-713 (4-[2-[[(2S)-3-[[(2R)-2-[[(cyclopropylmethoxy)methyl]-benzodioxin-6-yl]oxy]propyl]amino]ethoxy]benzamide) Benzodioxin + cyclopropylmethoxy and hydroxypropyl substituents Selective β1-adrenoceptor antagonist
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide Benzodioxin-benzamide + 4-fluorophenyl sulfonamide Unknown target; sulfonamide group may enhance solubility or binding affinity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide Benzodioxin-benzamide + 3-methoxyphenyl sulfonamide Molecular weight: 440.47; sulfonamide substituent likely influences pharmacokinetics
2-[4-(3-chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin-acetamide + 3-chlorophenyl piperazine Potential CNS or cardiovascular activity (piperazine moiety common in receptor ligands)

Pharmacological and Physicochemical Insights

  • Target Selectivity : The pyrazine-4-methylpiperidin substituent in the target compound may enhance selectivity for specific kinases or G-protein-coupled receptors compared to imidazole (D4476) or sulfonamide analogs .
  • Synthetic Accessibility : highlights the use of caesium carbonate and DMF in synthesizing benzodioxin derivatives, suggesting similar routes for the target compound .

Therapeutic Implications

  • Immunomodulation: D4476’s inhibition of Treg differentiation implies that the target compound, with its pyrazine-piperidin group, might modulate related pathways (e.g., IL-2/STAT5 signaling).

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and 2-bromo-N-(un/substituted-phenyl)acetamides. This synthesis pathway allows for the introduction of different substituents that can modulate biological activity. The detailed synthesis procedure includes:

  • Preparation of the Parent Compound :
    • Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
  • Formation of Target Molecules :
    • Further derivatization with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) under controlled conditions to produce the final compound .

Enzyme Inhibition

Research indicates that compounds derived from the benzodioxin structure exhibit significant inhibitory activity against various enzymes, particularly those involved in metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound shows promising AChE inhibitory activity, which is critical for treating Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine.
  • α-glucosidase : The compound has also been tested against α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). Inhibition of this enzyme can help manage blood glucose levels by delaying carbohydrate absorption.

The inhibitory activities are quantified using IC50 values (the concentration required to inhibit 50% of enzyme activity). For instance, related compounds have demonstrated IC50 values ranging from 40 µM to 160 µM against AChE .

Antimicrobial Activity

The biological profile of this compound includes antimicrobial properties. Studies have shown that derivatives with higher lipophilicity tend to exhibit enhanced antibacterial activities against a range of pathogens including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the efficacy of benzodioxin derivatives in preclinical models:

  • Neuroprotective Effects : In a study involving neuronal cell lines, derivatives showed protective effects against oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .
  • Diabetes Management : In vivo studies indicated that certain derivatives significantly reduced blood glucose levels in diabetic rodent models when administered alongside standard treatments. This positions these compounds as potential adjuncts in diabetes therapy .

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